AnCDA-IN-1

antifungal drug discovery enzyme inhibition chitin deacetylase

AnCDA-IN-1 (Compound J075-4187) is the premier choice for antifungal research, uniquely distinguished by its fully characterized MIC (260 μg/mL) and MFC (520 μg/mL) against food spoilage and plant pathogenic fungi. Unlike comparator CDA inhibitors (CDA-IN-1, CDA-IN-2, VS-24) that lack these quantitative breakpoints, AnCDA-IN-1 enables standardized antifungal susceptibility testing, assay calibration, and resistance monitoring. Its defined IC50 of 4.24 μM against AnCDA and structure-based binding to residues H101/D48 make it an essential positive control for enzymatic screens and a validated scaffold for SAR-driven lead optimization.

Molecular Formula C16H13ClN4O2
Molecular Weight 328.75 g/mol
Cat. No. B15563248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnCDA-IN-1
Molecular FormulaC16H13ClN4O2
Molecular Weight328.75 g/mol
Structural Identifiers
InChIInChI=1S/C16H13ClN4O2/c1-10-4-6-11(7-5-10)16-20-13(21-23-16)9-19-15(22)12-3-2-8-18-14(12)17/h2-8H,9H2,1H3,(H,19,22)
InChIKeyXWMDKMZSKWPPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AnCDA-IN-1: A Structurally Guided Chitin Deacetylase Inhibitor with Antifungal Activity for Agricultural and Food Safety Research


AnCDA-IN-1 (also known as Compound J075-4187) is a small molecule inhibitor of chitin deacetylase (CDA), a key enzyme in fungal cell wall modification and pathogenicity [1]. It was discovered through structure-based virtual screening of a commercial compound library and characterized in vitro for its inhibitory potency and antifungal spectrum [1]. The compound exhibits an IC50 of 4.24 ± 0.16 μM against the AnCDA enzyme from Aspergillus nidulans and demonstrates broad-spectrum antifungal activity against multiple food spoilage and plant pathogenic fungi [1][2].

Why AnCDA-IN-1 Cannot Be Assumed Interchangeable with Other CDA Inhibitors


Chitin deacetylase inhibitors constitute a chemically diverse class of compounds with substantial variation in target specificity, potency, and antifungal spectrum [1]. AnCDA-IN-1 was identified through a rigorous structure-based virtual screening campaign targeting the AnCDA active site, and its binding mode involves key residues H101 and D48 [1]. In contrast, compounds such as CDA-IN-1, CDA-IN-2, and VS-24 were derived from different discovery programs, target distinct CDA orthologs (PxCDA1/2 vs. PstCDA), and exhibit divergent inhibitory profiles and efficacy endpoints [1]. Consequently, direct substitution without comparative biological validation would introduce unacceptable variability in experimental outcomes and could misdirect antifungal research efforts. The quantitative evidence below delineates precisely where AnCDA-IN-1 provides verifiable differentiation relative to these comparators.

Quantitative Differentiation of AnCDA-IN-1 Versus CDA Inhibitor Comparators


Enzymatic Inhibition Potency: AnCDA-IN-1 vs. Reported CDA Inhibitors

AnCDA-IN-1 exhibits an IC50 of 4.24 ± 0.16 μM against the purified AnCDA enzyme from Aspergillus nidulans [1]. This represents the sole reported IC50 value for a CDA inhibitor targeting this specific fungal ortholog. In contrast, CDA-IN-1 and CDA-IN-2 are characterized only by percentage inhibition values at a fixed high concentration (100 μM) against P. xanthii CDA orthologs, precluding direct IC50 comparison . VS-24 (CDA-IN-4) targets PstCDA with a reported Ki of 124 μmol/L (124 μM) [2], approximately 29-fold weaker than the AnCDA-IN-1 IC50 against AnCDA.

antifungal drug discovery enzyme inhibition chitin deacetylase

Antifungal Spectrum and MIC/MFC Data for Food Spoilage and Plant Pathogens

AnCDA-IN-1 has been systematically evaluated against a panel of food spoilage and plant pathogenic fungi, yielding a minimum inhibitory concentration (MIC) of 260 μg/mL and a minimum fungicidal concentration (MFC) of 520 μg/mL [1][2]. This provides a quantitative definition of its broad-spectrum antifungal activity. By comparison, CDA-IN-1 and CDA-IN-2 lack reported MIC/MFC values against any fungal species . VS-24 (CDA-IN-4) is characterized only by a protective efficacy percentage (61.2% against rice blast at 100 μg/mL) rather than direct MIC/MFC endpoints . Benzohydroxamic acid (BHA) demonstrates in vivo disease attenuation but lacks standardized MIC/MFC data [3].

food safety plant pathology antifungal susceptibility

Mechanistic Insights: Active Site Binding Characterized by Molecular Docking

Molecular docking calculations predict that AnCDA-IN-1 binds directly to the AnCDA active site, engaging key catalytic residues H101 and D48 [1]. This provides a structure-based rationale for its inhibitory activity and offers a defined chemical scaffold for rational optimization. In contrast, CDA-IN-1 and CDA-IN-2 lack published docking studies or defined binding modes . VS-24 has been subsequently optimized via pocket-based design, yielding derivatives with improved Ki values, but the original VS-24 compound showed weaker binding (Ki = 124 μM) [2]. Benzohydroxamic acid (BHA) binds CDA via hydroxamate chelation, a distinct mechanism that may differ in selectivity [3].

structure-based drug design molecular docking enzyme mechanism

Recommended Research Applications for AnCDA-IN-1 Based on Quantitative Differentiation


Antifungal Susceptibility Testing for Food Safety Surveillance

AnCDA-IN-1, with its defined MIC (260 μg/mL) and MFC (520 μg/mL) against a panel of food spoilage fungi [1][2], is uniquely suited as a reference inhibitor for developing standardized antifungal susceptibility assays in food microbiology. Its quantitative breakpoints enable direct comparison of potency across fungal isolates and provide a benchmark for screening novel antifungal compounds or assessing resistance emergence in foodborne fungal contaminants. This is a capability not offered by CDA-IN-1, CDA-IN-2, or VS-24, which lack MIC/MFC characterization .

Enzymatic Assay Development and Screening for Novel CDA Inhibitors

Given its well-defined IC50 of 4.24 ± 0.16 μM against AnCDA [1], AnCDA-IN-1 serves as an essential positive control for enzymatic assays aimed at discovering novel CDA inhibitors. Its robust, concentration-dependent inhibition profile allows researchers to validate assay conditions, calibrate high-throughput screening platforms, and benchmark the potency of newly identified hit compounds. The availability of molecular docking data further enables structure-based refinement of inhibitor scaffolds [1].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

AnCDA-IN-1 was identified through structure-based virtual screening and is predicted to bind the AnCDA active site at residues H101 and D48 [1]. This defined binding mode, combined with its synthetic tractability (molecular weight 328.75, C16H13ClN4O2 [2]), makes it a privileged starting point for medicinal chemistry campaigns. Researchers can utilize AnCDA-IN-1 as a scaffold for systematic SAR exploration to improve potency, selectivity, and pharmacokinetic properties, an approach that is not feasible with CDA-IN-1 or CDA-IN-2 due to the absence of structural binding information .

Comparative Efficacy Studies in Plant Disease Models

While VS-24 and benzohydroxamic acid have shown protective effects in planta [3], AnCDA-IN-1 offers a distinct chemical scaffold with defined in vitro potency. Researchers evaluating CDA inhibitors for crop protection can employ AnCDA-IN-1 in side-by-side comparative studies with VS-24 or BHA to assess differences in disease control spectrum, application rate requirements, and phytotoxicity, leveraging its broad-spectrum antifungal activity [1] to explore potential advantages in specific pathosystems.

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